Picosulfuric acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

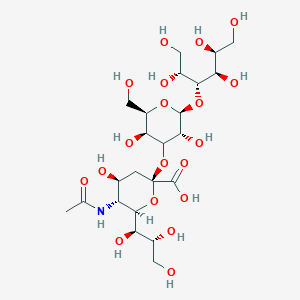

Picosulfuric acid is a stimulant laxative primarily used for cleansing the colon as a preparation for colonoscopy in adults. It is often found in combination with other compounds such as magnesium oxide and anhydrous citric acid to enhance its efficacy .

準備方法

Synthetic Routes and Reaction Conditions: Picosulfuric acid is synthesized through a series of chemical reactions involving the sulfonation of phenolic compounds. The process typically involves the reaction of phenol with sulfuric acid to form phenol sulfonic acid, which is then further reacted with pyridine derivatives to produce this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactions under controlled conditions to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction .

化学反応の分析

Types of Reactions: Picosulfuric acid undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various sulfonic acid derivatives.

Reduction: It can be reduced to form phenolic compounds.

Substitution: this compound can undergo substitution reactions where the sulfonic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.

Major Products Formed: The major products formed from these reactions include various sulfonic acid derivatives, phenolic compounds, and substituted aromatic compounds .

科学的研究の応用

Picosulfuric acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: this compound is used in studies related to gastrointestinal motility and as a model compound for studying sulfonation reactions.

Medicine: It is primarily used as a laxative for bowel preparation before colonoscopy and surgery.

作用機序

ピコスルファートは、腸での水と電解質の吸収を阻害することで効果を発揮し、腸管腔への分泌を増加させます。 ピコスルファートは大腸菌酵素によって加水分解されて、活性代謝物であるビス-(p-ヒドロキシ-フェニル)-ピリジル-2-メタンを生成し、これが大腸の蠕動運動を直接刺激します .

類似化合物:

ビサコジル: 腸の準備に使用される別の刺激性緩下剤。

ピコスルファートナトリウム: ピコスルファートのプロドラッグで、同様の緩下作用があります.

独自性: ピコスルファートは、酸化マグネシウムと無水クエン酸との組み合わせが独特で、その有効性を高め、必要な投与量を減らします。 その作用機序と活性代謝物の生成は、他の類似化合物とは異なります .

類似化合物との比較

Bisacodyl: Another stimulant laxative used for bowel preparation.

Sodium picosulfate: A prodrug of picosulfuric acid with similar laxative effects.

Uniqueness: this compound is unique in its combination with magnesium oxide and anhydrous citric acid, which enhances its efficacy and reduces the required dosage. Its specific mechanism of action and the formation of an active metabolite also distinguish it from other similar compounds .

特性

Key on ui mechanism of action |

Picosulfuric acid, as sodium picosulfate, is a contact laxative. Sodium picosulfate inhibits the absorption of water and electrolytes, and increases their secretion into the intestinal lumen. It is hydrolyzed by colonic bacterial enzyme, sulfatase, to form an active metabolite bis-(p-hydroxy-phenyl)-pyridyl-2-methane (BHPM), which acts directly on the colonic mucosa to stimulate colonic peristalsis. |

|---|---|

CAS番号 |

10040-34-3 |

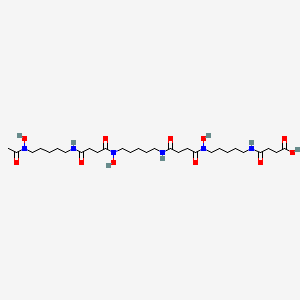

分子式 |

C18H15NO8S2 |

分子量 |

437.4 g/mol |

IUPAC名 |

[4-[pyridin-2-yl-(4-sulfooxyphenyl)methyl]phenyl] hydrogen sulfate |

InChI |

InChI=1S/C18H15NO8S2/c20-28(21,22)26-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(11-7-14)27-29(23,24)25/h1-12,18H,(H,20,21,22)(H,23,24,25) |

InChIキー |

UJIDKYTZIQTXPM-UHFFFAOYSA-N |

SMILES |

C1=CC=NC(=C1)C(C2=CC=C(C=C2)OS(=O)(=O)O)C3=CC=C(C=C3)OS(=O)(=O)O |

正規SMILES |

C1=CC=NC(=C1)C(C2=CC=C(C=C2)OS(=O)(=O)O)C3=CC=C(C=C3)OS(=O)(=O)O |

Key on ui other cas no. |

10040-34-3 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,6-Bis[2-(dimethylamino)ethoxy]-9h-xanthen-9-one dihydrochloride](/img/structure/B1216747.png)

![[(3R,4R,5R)-2-[5-(4-Bromo-2,3-dioxobutyl)sulfanyl-1H-imidazo[2,1-f]purin-3-ium-3-yl]-4-hydroxy-5-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B1216758.png)

![1-[Ethyl-(6-hydrazinylpyridazin-3-yl)amino]propan-2-ol](/img/structure/B1216766.png)